molecular formula C9H15NO2 B1466895 5-cyclohexyloxazolidin-2-one CAS No. 1000374-94-6

5-cyclohexyloxazolidin-2-one

Cat. No.: B1466895
CAS No.: 1000374-94-6
M. Wt: 169.22 g/mol
InChI Key: CACCQUACLBKOSL-UHFFFAOYSA-N
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Description

5-cyclohexyloxazolidin-2-one is a cyclic organic compound with the molecular formula C9H15NO2. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in synthetic organic chemistry.

Mechanism of Action

Target of Action

5-Cyclohexyloxazolidine-2-one belongs to the class of compounds known as oxazolidin-2-ones . These compounds have been found to exhibit antibacterial activity, with their primary targets being bacteria, particularly Gram-positive bacteria .

Mode of Action

The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . This means that they inhibit the growth of enterococci and staphylococci, while they kill penicillin-susceptible S. pneumoniae and Bacteroides fragilis.

Biochemical Pathways

Oxazolidin-2-ones, in general, are known to interfere with bacterial protein synthesis . They do this by binding to the bacterial ribosome, thereby inhibiting the formation of the initiation complex for protein synthesis .

Pharmacokinetics

Studies on other oxazolidin-2-ones have shown positive results in terms of safety, tolerability, pharmacokinetics, and pharmacodynamics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would play a significant role in their bioavailability and overall effectiveness.

Result of Action

The result of the action of 5-Cyclohexyloxazolidine-2-one would be the inhibition of bacterial growth or the killing of certain bacteria, depending on the specific type of bacteria . This could potentially lead to the resolution of bacterial infections.

Action Environment

The action, efficacy, and stability of 5-Cyclohexyloxazolidine-2-one could potentially be influenced by various environmental factors. For instance, the presence of other compounds or substances could potentially affect its action. Additionally, factors such as temperature, pH, and the presence of light could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

5-Cyclohexyloxazolidine-2-one plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ribosomal peptidyl transferase center, where it binds and inhibits the formation of peptide bonds, thereby preventing protein synthesis. This interaction is crucial for its antibacterial activity, as it effectively halts the growth of bacteria by disrupting their protein production machinery .

Cellular Effects

The effects of 5-Cyclohexyloxazolidine-2-one on various types of cells and cellular processes are profound. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interfere with the NF-κB signaling pathway, which plays a critical role in immune response and inflammation . Additionally, 5-Cyclohexyloxazolidine-2-one can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 5-Cyclohexyloxazolidine-2-one involves its binding to the ribosomal peptidyl transferase center. This binding inhibits the enzyme’s activity, preventing the formation of peptide bonds during protein synthesis. The compound’s structure allows it to fit precisely into the active site of the enzyme, blocking the necessary interactions for peptide bond formation . This inhibition is crucial for its antibacterial properties, as it effectively stops bacterial growth by disrupting their protein synthesis machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cyclohexyloxazolidine-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some cells developing resistance to the compound over time. This resistance is often due to mutations in the ribosomal peptidyl transferase center, which reduce the compound’s binding affinity.

Dosage Effects in Animal Models

The effects of 5-Cyclohexyloxazolidine-2-one vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects can be observed, including myelosuppression and neuropathy . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

5-Cyclohexyloxazolidine-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 5-Cyclohexyloxazolidine-2-one within cells and tissues are mediated by various transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the ribosomes, where it exerts its inhibitory effects on protein synthesis. The compound’s distribution within tissues can also influence its efficacy and toxicity, with higher concentrations in target tissues leading to more pronounced effects.

Subcellular Localization

5-Cyclohexyloxazolidine-2-one is primarily localized in the ribosomes, where it inhibits protein synthesis. This subcellular localization is critical for its function, as it allows the compound to directly interact with the ribosomal peptidyl transferase center . Additionally, post-translational modifications and targeting signals may influence its localization to specific cellular compartments, enhancing its efficacy in inhibiting protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclohexyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs catalytic systems. For instance, a combination of a binuclear tridentate copper(I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be used to synthesize oxazolidinones from propargylic amines and carbon dioxide under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 5-cyclohexyloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxazolidinone ring, which can participate in nucleophilic and electrophilic interactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-cyclohexyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.

    Biology: The compound is used in the study of protein synthesis inhibition, particularly in the context of antibacterial research.

    Industry: It is utilized in the production of various pharmaceuticals and fine chemicals due to its versatile reactivity and stability.

Comparison with Similar Compounds

    Linezolid: Another oxazolidinone with a similar mechanism of action but different substituents, making it effective against a broader range of bacteria.

    Tedizolid: A more potent derivative of linezolid with improved pharmacokinetics and reduced side effects.

    Eperezolid: Similar to linezolid but with modifications that enhance its activity against resistant bacterial strains.

Uniqueness: 5-cyclohexyloxazolidin-2-one is unique due to its specific substituents and ring structure, which confer distinct reactivity and stability. Its ability to serve as a chiral auxiliary and its potential in antibacterial research highlight its versatility and importance in scientific applications .

Properties

IUPAC Name

5-cyclohexyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACCQUACLBKOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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